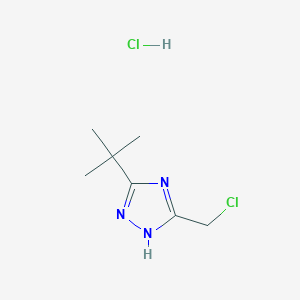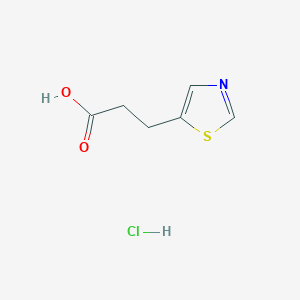
1-(4-Bromo-2-methoxyphenyl)-propylamine
Overview
Description
1-(4-Bromo-2-methoxyphenyl)-propylamine, also known as BMPA, is an organic compound that has been studied for its potential applications in scientific research. BMPA is a member of the group of compounds known as alkylamines, which are characterized by their nitrogen-containing functional group. BMPA has been studied for its ability to interact with various biological molecules, and its potential utility in laboratory experiments.
Scientific Research Applications
Metabolism and Pharmacokinetics Studies
Metabolic Pathways in Rats
The in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a related compound to 1-(4-Bromo-2-methoxyphenyl)-propylamine, was studied in rats. This research helps understand the metabolic pathways of similar compounds, including 1-(4-Bromo-2-methoxyphenyl)-propylamine, in biological systems (Kanamori et al., 2002).
Pharmacokinetics in Rat Tissues
Studies on the disposition of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats after administration, including one of its major metabolites, provide insights into the pharmacokinetics that could be applicable to 1-(4-Bromo-2-methoxyphenyl)-propylamine. This research contributes to understanding the drug's distribution and effects in various tissues (Rohanová et al., 2008).
Interspecies Metabolic Comparison
The metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) were analyzed using hepatocytes from different species, including humans. This study is valuable for understanding how similar compounds, like 1-(4-Bromo-2-methoxyphenyl)-propylamine, might be metabolized in humans and other species (Carmo et al., 2005).
Chemical Synthesis and Structural Analysis
- Synthesis and Structure Elucidation: The synthesis of various bromo-methoxyphenyl derivatives, which could include or relate to 1-(4-Bromo-2-methoxyphenyl)-propylamine, has been studied. These studies focus on the chemical properties and structural elucidation of these compounds, contributing to the broader understanding of their chemical behavior and potential applications (Guzei et al., 2010; Jasinski et al., 2010).
Potential Therapeutic Applications
- Research on Derivatives for Therapeutic Uses: Although direct studies on 1-(4-Bromo-2-methoxyphenyl)-propylamine may be limited, research on closely related bromophenol derivatives from natural sources like red algae has been conducted. These studies investigate their potential therapeutic applications, including as anticancer agents (Zhao et al., 2004).
properties
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6,9H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGAIUFIGABRQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)Br)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382559.png)
![3-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1382560.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382561.png)

![tert-Butyl 1,9-dioxa-5,12-diazaspiro[6.6]tridecane-12-carboxylate](/img/structure/B1382563.png)
![tert-Butyl ((2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1382566.png)
![1-[(Azetidin-3-yl)methyl]-4-methylpiperazine trihydrochloride](/img/structure/B1382568.png)


![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]benzamide](/img/structure/B1382572.png)


![tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate](/img/structure/B1382579.png)
